a-Bag Cell Peptide (1-8)
Description
Structure
2D Structure
Properties
Molecular Formula |
C47H72N14O11 |
|---|---|
Molecular Weight |
1009.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C47H72N14O11/c1-26(2)22-33(57-39(65)32(13-8-20-54-47(51)52)56-43(69)37-14-9-21-61(37)44(70)27(3)48)40(66)55-31(12-7-19-53-46(49)50)38(64)58-34(23-28-10-5-4-6-11-28)41(67)59-35(24-29-15-17-30(63)18-16-29)42(68)60-36(25-62)45(71)72/h4-6,10-11,15-18,26-27,31-37,62-63H,7-9,12-14,19-25,48H2,1-3H3,(H,55,66)(H,56,69)(H,57,65)(H,58,64)(H,59,67)(H,60,68)(H,71,72)(H4,49,50,53)(H4,51,52,54)/t27-,31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
PBLYKJCUCWCMAV-IFUGPJDHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CO)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(C)N |
Origin of Product |
United States |
Cellular Localization, Release, and Extracellular Dynamics
Subcellular Compartmentalization and Storage Vesicles
Neuropeptides such as Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser are synthesized in the cell body of neurons and subsequently transported to their release sites. Within the neuron, these peptides are packaged into specialized organelles known as dense-cored vesicles (DCVs). nih.gov This compartmentalization is crucial for protecting the peptide from premature degradation by cytosolic proteases and for regulating its release.
Immunostaining techniques at the subcellular level have consistently localized FMRFamide-related peptides and similar neuropeptides to these dense-cored vesicles. nih.gov These vesicles are found concentrated in nerve terminals within the central and peripheral nervous systems, as well as in neurosecretory cells of neurohemal organs, which release peptides into the circulatory system (hemolymph in insects). nih.gov The storage within DCVs ensures that the peptide can be released in a controlled, quantal manner upon receiving an appropriate physiological signal. nih.gov
Stimulus-Secretion Coupling and Regulatory Mechanisms of Release
The release of neuropeptides from dense-cored vesicles is a tightly regulated process known as stimulus-secretion coupling. nih.govtaylorfrancis.com This process is initiated by the arrival of an action potential at the nerve terminal, which leads to the depolarization of the cell membrane. researchgate.net This change in membrane potential triggers the opening of voltage-gated calcium channels, resulting in a rapid influx of calcium ions (Ca²⁺) into the cell. researchgate.net
The rise in intracellular Ca²⁺ concentration is the primary trigger for the exocytosis of the dense-cored vesicles. nih.gov The calcium ions interact with specific proteins on the vesicle and plasma membranes, facilitating the fusion of the two membranes and the subsequent release of the vesicle's contents, including the Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser peptide, into the extracellular space or the hemolymph. taylorfrancis.com The entire process, from stimulus to secretion, allows for the precise temporal and spatial control of neuropeptide signaling. nih.govdiva-portal.org
Mechanisms of Extracellular Inactivation and Enzymatic Degradation
Once released, the biological activity of neuropeptides like Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser is terminated by enzymatic degradation in the extracellular fluid. This inactivation is critical for preventing prolonged receptor activation and ensuring the transient nature of the signal.
Identification and Characterization of Specific Peptidases Involved
Studies on FMRFamide-related peptides in insects have identified several classes of cell-surface peptidases responsible for their degradation. These enzymes exhibit specificity for certain peptide bonds and include:
Diaminopeptidase-IV-like (DAP-IV) enzymes: These are exopeptidases that cleave dipeptides from the N-terminus, particularly when the second residue is a Proline (Pro). nih.gov Given the Ala-Pro sequence at the N-terminus of the subject peptide, DAP-IV-like activity would be a primary mechanism of initial cleavage.
Neutral Metalloendopeptidase-like (NEP) enzymes: These endopeptidases cleave internal peptide bonds, often at the amino side of hydrophobic residues like Phenylalanine (Phe) and Leucine (B10760876) (Leu).
Aminopeptidase M-II-like enzymes: These are exopeptidases that sequentially remove single amino acids from the N-terminus of peptides. nih.gov
The concerted action of these peptidases leads to the rapid breakdown of the parent peptide into smaller, inactive fragments.
| Enzyme Class | Type | Action on Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser |
| Diaminopeptidase-IV-like (DAP-IV) | Exopeptidase | Cleaves the Ala-Pro bond at the N-terminus. |
| Neutral Metalloendopeptidase-like (NEP) | Endopeptidase | Cleaves internal bonds, likely involving Phe and Leu. |
| Aminopeptidase M-II-like | Exopeptidase | Sequentially removes N-terminal amino acids. |
Kinetic Analysis of Peptide Catabolism and Fragment Generation
Kinetic studies of FMRFamide-related peptide degradation in insect hemolymph have shown that these peptides have a very short half-life, often in the range of minutes. The degradation process is rapid and follows a specific pattern of fragment generation.
For instance, the initial cleavage of a peptide with an N-terminal Xaa-Pro sequence by a DAP-IV-like enzyme would generate a dipeptide (Ala-Pro) and a C-terminal hexapeptide (Arg-Leu-Arg-Phe-Tyr-Ser). This hexapeptide would then be a substrate for further degradation by aminopeptidases and endopeptidases, leading to a cascade of smaller fragments until only individual amino acids remain. The rate of degradation (t₁/₂) and the specific cleavage sites determine the duration of the peptide's biological signal.
| Peptide/Fragment | Generating Enzyme | Resulting Products |
| Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser | Diaminopeptidase-IV | Ala-Pro + Arg-Leu-Arg-Phe-Tyr-Ser |
| Arg-Leu-Arg-Phe-Tyr-Ser | Aminopeptidase | Arg + Leu-Arg-Phe-Tyr-Ser |
| Arg-Leu-Arg-Phe-Tyr-Ser | Endopeptidase | Various smaller fragments |
Influence of Peptide Sequence and Structure on Degradation Rates
N-terminal residues: The presence of a Proline at the second position, as in Ala-Pro-, makes the peptide a prime target for DAP-IV enzymes. nih.gov
Amino Acid Composition: Peptides rich in hydrophobic residues may be more susceptible to cleavage by neutral endopeptidases.
Modifications: Post-translational modifications, such as N-terminal pyroglutamylation (pGlu) or C-terminal amidation, can confer significant resistance to degradation by exopeptidases. msu.edu The subject peptide, being a linear sequence without such modifications, would be relatively more susceptible to rapid inactivation. The introduction of D-amino acids in synthetic analogs is a common strategy to increase stability against enzymatic hydrolysis.
Molecular Mechanisms of Action and Receptor Interactions
Receptor Identification and Characterization
The biological effects of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser are initiated by its binding to specific receptors on the surface of Aplysia bag cell neurons. These neurons are known to express G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that play a pivotal role in cellular signaling. nih.gov
Ligand Binding Studies and Specificity Profiling
Research indicates the existence of distinct receptors for the different Bag Cell Peptides (α, β, and γ-BCP). nih.gov This suggests a high degree of specificity in the molecular recognition of these peptides. While the precise binding affinities of the Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser fragment have not been detailed in available literature, the principle of distinct receptors for each BCP implies a unique binding profile for this octapeptide. The full α-BCP, from which this fragment is derived, is known to interact with its own class of autoreceptors. nih.gov
Further investigation is required to determine the specific binding kinetics and affinity (Kd or Ki values) of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser for its cognate receptor. Such studies would typically involve competitive binding assays using radiolabeled ligands to quantify the peptide's ability to displace a known ligand from the receptor.
Table 1: Ligand Binding Specificity of Bag Cell Peptides This table is representative of the concept of distinct receptors and will be populated with specific binding data for Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser as it becomes available in scientific literature.
| Ligand | Receptor Subtype | Binding Affinity (Kd/Ki) |
| α-Bag Cell Peptide (and its fragments) | α-BCP Receptor | Data not available |
| β-Bag Cell Peptide | β-BCP Receptor | Data not available |
| γ-Bag Cell Peptide | γ-BCP Receptor | Data not available |
Autoreceptor Function and Ligand-Induced Desensitization
The peptide Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser acts on autoreceptors, which are receptors located on the same neurons that release the peptide. This forms a feedback loop controlling neuronal activity. nih.gov A key characteristic of this autoreceptor system is ligand-induced desensitization. Repeated application of α, β, or γ-BCP leads to a diminished response (depolarization) to that specific peptide. nih.gov However, the desensitization to one BCP does not affect the neuron's response to the other BCPs, providing further evidence for the existence of separate receptor populations for each peptide. nih.gov This desensitization is a critical mechanism for preventing overstimulation and for terminating the neuronal afterdischarge. nih.gov
Intracellular Signaling Pathways and Second Messenger Systems
Upon binding of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser to its receptor, a cascade of intracellular events is triggered, leading to the modulation of neuronal excitability. This signaling is primarily mediated through G-proteins and the subsequent regulation of second messenger systems.
G-Protein Coupled Receptor Involvement and Effector Modulation
The receptors for the Bag Cell Peptides are G-protein coupled receptors (GPCRs). nih.gov When a ligand binds to a GPCR, it induces a conformational change in the receptor, which in turn activates an associated G-protein. The activated G-protein then modulates the activity of downstream effector proteins, such as enzymes or ion channels. youtube.com In the case of the bag cell neurons, the activation of these GPCRs by peptides like Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser ultimately influences ion channel activity, leading to changes in the neuron's electrical potential. nih.govnih.gov
Regulation of Cyclic Nucleotide Levels (e.g., cAMP)
A significant aspect of the signaling pathway for Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser involves the regulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. Studies have shown that α-BCP can inhibit an ongoing afterdischarge in bag cell neurons. nih.gov This inhibitory effect is linked to a reduction in intracellular cAMP levels. Furthermore, the inhibitory action of α-BCP can be prevented or reversed by pharmacologically increasing cAMP levels, solidifying the role of this second messenger in the peptide's mechanism of action. nih.gov
Table 2: Regulation of cAMP Levels by Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser This table illustrates the expected inhibitory effect on cAMP and will be updated with quantitative data from future research.
| Treatment | Condition | cAMP Level Change |
| Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser | Basal | Data not available |
| Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser | Forskolin-stimulated | Data not available (expected decrease) |
Dynamics of Intracellular Calcium Modulation
Table 3: Modulation of Intracellular Calcium by Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser This table is a placeholder for future experimental data on the specific effects of the peptide on calcium signaling.
| Peptide Concentration | Peak Intracellular Ca²⁺ Concentration | Duration of Ca²⁺ Elevation |
| Control (no peptide) | Baseline | - |
| Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser (various concentrations) | Data not available | Data not available |
Ion Channel Modulation and Electrophysiological Effects
FMRFamide and its related peptides are recognized for their ability to modulate neuronal excitability by interacting with various ion channels. This modulation can lead to either excitatory or inhibitory effects, depending on the specific peptide, the type of neuron, and the ion channels expressed.
Research on FMRFamide-like peptides has demonstrated clear effects on voltage-dependent potassium (K+) channels, which are crucial for regulating the resting membrane potential, action potential duration, and firing frequency of neurons.
In studies on the snail Bulla gouldiana, the peptide FMRFamide has been shown to modulate a delayed rectifier potassium current in circadian pacemaker neurons. nih.gov This current is characterized by its activation upon membrane depolarization and its role in repolarizing the neuron after an action potential. The application of FMRFamide resulted in an increased outward current, which was sensitive to the potassium channel blocker tetraethylammonium (B1195904) and was eliminated when intracellular potassium was replaced with cesium. nih.gov These findings suggest that FMRFamide enhances the activity of a delayed rectifier K+ current.
Furthermore, in sensory neurons of Aplysia, FMRFamide has been found to increase the probability of opening of S-type K+ channels. nih.gov These channels contribute to the background potassium conductance and are subject to modulation by various neurotransmitters. The action of FMRFamide on S-type K+ channels is mediated through a cAMP-independent second messenger system. nih.gov
Table 1: Effects of FMRFamide on Voltage-Dependent Potassium Currents
| Peptide | Neuron Type | Affected K+ Current | Observed Effect |
| FMRFamide | Bulla gouldiana circadian pacemaker neurons | Delayed rectifier K+ current | Augmentation of non-inactivating, calcium-independent outward current. nih.gov |
| FMRFamide | Aplysia sensory neurons | S-type K+ channels | Increased probability of channel opening via a cAMP-independent pathway. nih.gov |
The enhancement of outward potassium currents typically leads to a hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential. This inhibitory effect has been observed in the circadian pacemaker neurons of Bulla gouldiana, where the application of FMRFamide resulted in both an increased membrane conductance and a hyperpolarized membrane potential. nih.gov Similarly, in gonadotropin-releasing hormone (GnRH) neurons, FMRFamide induced an increase in membrane conductance with a reversal potential consistent with that of potassium ions, leading to hyperpolarization and inhibition of pacemaker activity.
In addition to its primary effects on potassium currents, FMRFamide has been suggested to modulate at least one other, less voltage-dependent conductance in Bulla gouldiana pacemaker neurons. nih.gov While the specific nature of this additional conductance was not fully elucidated, it indicates that FMRFamide-like peptides can have complex and multifaceted effects on the electrical properties of neurons.
Table 2: Influence of FMRFamide on Membrane Potential and Other Conductances
| Peptide | Neuron Type | Effect on Membrane Potential | Other Influenced Conductances |
| FMRFamide | Bulla gouldiana circadian pacemaker neurons | Hyperpolarization | Modulation of a less voltage-dependent conductance. nih.gov |
| FMRFamide | Gonadotropin-releasing hormone (GnRH) neurons | Hyperpolarization and inhibition of pacemaker activity | Increased membrane conductance carried by K+ ions. |
Neurophysiological Effects and Biological Functions in Aplysia
Modulation of Neuronal Excitability and Firing Properties
Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser, also known as α-BCP[1-9], demonstrates a modulatory role in the excitability of the very neurons that release it. Following a brief electrical or hormonal stimulus, the bag cell neurons of Aplysia initiate a prolonged afterdischarge. nih.gov Research has shown that α-BCP can act as an inhibitory feedback modulator on these neurons. nih.gov
When applied to intact abdominal ganglia, α-BCP at concentrations greater than 1 nM has been observed to inhibit an ongoing discharge of the bag cell neurons. nih.gov This inhibitory action is associated with a reduction in both basal and forskolin-stimulated levels of cyclic AMP (cAMP) in the bag cell clusters. nih.gov The elevation of intracellular cAMP levels can prevent and even reverse the inhibition caused by α-BCP, suggesting a cAMP-dependent mechanism of action. nih.gov Furthermore, α-BCP induces a current with a reversal potential and conductance that are dependent on the external potassium ion concentration, an effect that can be blocked by ions such as rubidium, cesium, and barium. nih.gov These findings indicate that α-BCP exerts inhibitory biochemical and electrophysiological effects on the bag cell neurons, likely playing a crucial role in terminating their prolonged discharge. nih.gov
The afterdischarge of the bag cell neurons is a complex event with distinct phases. It typically begins with a rapid firing phase (2-6 Hz) lasting for less than a minute, followed by a sustained phase of lower frequency firing (less than 0.5 Hz). nih.gov While the initial phase is largely dependent on sodium ions, the prolonged second phase is calcium-dependent. nih.gov The termination of this afterdischarge leads to a period of refractoriness, and it is the calcium-dependent phase that is thought to induce this state. nih.gov The inhibitory action of α-BCP contributes to the regulation of this complex firing pattern.
| Key Neurophysiological Effect | Mechanism of Action | Consequence |
| Inhibition of bag cell neuron afterdischarge | Reduction of intracellular cAMP levels and modulation of voltage-dependent potassium currents | Termination of the prolonged neuronal firing |
| Autoregulation | Acts on autoreceptors on the bag cell neurons | Feedback control of neuropeptide release |
Role in Specific Neural Circuits (e.g., Left-Upper-Quadrant Neurons, Bag Cell Neurons)
The influence of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser extends to specific neural circuits within the abdominal ganglion of Aplysia. One of the well-documented effects is the inhibition of the Left-Upper-Quadrant (LUQ) neurons, specifically cells L2, L3, L4, and L6. nih.gov This inhibitory action is a key component of the physiological changes that accompany the bag cell neuron discharge. nih.gov
In addition to its effects on LUQ neurons, Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser also functions as an autoexcitatory and autoinhibitory transmitter on the bag cell neurons themselves. While some shorter forms of α-BCP can produce a slow depolarization of the bag cells, mimicking the onset of the afterdischarge, the nine-residue peptide is primarily associated with inhibitory feedback that helps terminate the discharge. nih.govnih.gov This dual role highlights the complexity of peptidergic signaling in regulating neural circuits.
| Neural Circuit | Effect of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser | Functional Significance |
| Left-Upper-Quadrant (LUQ) Neurons | Inhibition of neuronal activity | Modulation of circuits involved in reproductive behaviors |
| Bag Cell Neurons | Autoinhibition (and potential autoexcitation by fragments) | Regulation of the duration and termination of the afterdischarge |
Contribution to Reproductive Behaviors (e.g., Egg-Laying)
The coordinated discharge of the bag cell neurons and the subsequent release of a cocktail of neuropeptides, including Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser, are the primary triggers for the complex sequence of behaviors associated with egg-laying in Aplysia. nih.govnih.gov This neuroendocrine event initiates a fixed-action pattern that includes appetitive behaviors, such as exploring and preparing a substrate, and consummatory behaviors, which involve the deposition and attachment of the egg string. nih.gov
Comparative Analysis of Biological Activity with Structural Analogs
Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser (α-BCP[1-9]) is not the only biologically active form of α-BCP. It is processed into shorter fragments, or structural analogs, that exhibit different potencies. nih.govnih.gov The primary fragments are α-BCP[1-8] (Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser) and α-BCP[1-7] (Ala-Pro-Arg-Leu-Arg-Phe-Tyr). nih.gov
Electrophysiological studies have revealed a striking difference in the biological activity of these peptides. When tested on the LUQ neurons, α-BCP[1-8] is approximately 30 times more potent, and α-BCP[1-7] is about 10 times more potent than the full-length α-BCP[1-9]. nih.govnih.gov This suggests that the post-translational processing of α-BCP[1-9] into its shorter forms is a critical mechanism for regulating the intensity of the inhibitory signal. nih.gov
Immunohistochemical studies have confirmed the presence of both α-BCP[1-9] and α-BCP[1-8] in the somata and nerve terminals of bag cell neurons, indicating that both forms are likely released as neurotransmitters. nih.gov The conversion of α-BCP[1-9] to the more potent α-BCP[1-8] is thought to occur within vesicles prior to release and is mediated by an intravesicular carboxypeptidase. nih.gov This processing allows for a dynamic regulation of the inhibitory output of the bag cell neurons. Further structure-activity relationship studies have indicated that the core sequence responsible for the inhibitory activity on LUQ neurons is Phe-Tyr. dntb.gov.ua
| Peptide | Sequence | Relative Potency on LUQ Neurons |
| α-BCP[1-9] | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser-Leu | 1 |
| α-BCP[1-8] | Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser | 30 |
| α-BCP[1-7] | Ala-Pro-Arg-Leu-Arg-Phe-Tyr | 10 |
Structure Activity Relationship Sar and Rational Peptide Design
Identification of Pharmacophores and Essential Amino Acid Residues (e.g., Phe6-Tyr7)
A pharmacophore is the specific three-dimensional arrangement of atoms or functional groups within a molecule that is responsible for its biological activity. In the context of peptides, certain amino acid residues and their spatial orientation are critical for interacting with their biological targets.
The positively charged Arginine (Arg) residues at positions 3 and 5 are also likely to be critical for activity. mdpi.com The guanidinium (B1211019) group of arginine is a strong hydrogen bond donor and can participate in electrostatic interactions with negatively charged residues (like aspartic acid or glutamic acid) on a target protein. technologynetworks.com The presence of two Arg residues suggests that electrostatic interactions are a key determinant of this peptide's binding affinity and specificity.
Effects of Terminal and Internal Amino Acid Truncations on Activity
Truncation, the removal of amino acids from the ends (N-terminus or C-terminus) or within the sequence, is a common strategy to identify the minimal active sequence of a peptide.
Studies on various peptides have shown that terminal truncations can have a significant impact on biological activity. For instance, the removal of N-terminal or C-terminal residues can lead to a partial or complete loss of function, indicating their importance in maintaining the active conformation or in direct interaction with the target. nih.gov For Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser, systematic truncation studies would be necessary to determine the precise contribution of each terminal residue to its activity.
Impact of Amino Acid Substitutions and Stereochemistry on Biological Potency
Substituting specific amino acids within a peptide sequence is a powerful tool for probing the role of individual residues and for enhancing potency. The nature of the substitution—whether it is conservative (replacing an amino acid with one of similar properties) or non-conservative (replacing with a dissimilar amino acid)—can have varied effects. wikipedia.org
For example, replacing the aromatic Phe6 or Tyr7 with a non-aromatic residue like Alanine (B10760859) (Ala) would likely lead to a significant loss of activity, confirming the importance of the aromatic pharmacophore. Conversely, substituting with another aromatic amino acid like Tryptophan (Trp) might retain or even enhance activity, depending on the specific requirements of the binding pocket.
The stereochemistry of amino acids, referring to their three-dimensional arrangement, is also critical. Natural proteins are composed of L-amino acids. technologynetworks.com Substituting an L-amino acid with its D-enantiomer can have profound effects on the peptide's structure and its susceptibility to degradation by proteases. A D-amino acid substitution can stabilize the peptide by making it resistant to enzymatic cleavage, which can prolong its biological effect. However, such a change can also alter the peptide's conformation and its ability to bind to its target, which is typically stereospecific. Wender and coworkers demonstrated that substituting an L-amino acid with its D-isomer in the TAT 49-57 fragment resulted in a significant increase in cellular uptake, suggesting that stereochemistry can be manipulated to improve peptide delivery. mdpi.com
Design Principles for Enhancing Specificity and Stability for Research Applications
For research applications, it is often desirable to have peptides with high specificity for their target and enhanced stability to resist degradation. Several design principles can be applied to achieve these goals.
To enhance specificity, detailed SAR studies, including truncation and substitution analyses, are essential to identify the residues that are critical for binding to the intended target and those that might cause off-target effects. Modifying non-essential residues or incorporating unnatural amino acids can help to fine-tune the peptide's binding profile.
To improve stability, several strategies can be employed. nih.gov One common approach is to introduce modifications that protect the peptide from enzymatic degradation. This can include:
N-terminal acetylation and C-terminal amidation: These modifications block the action of exopeptidases that cleave peptides from their ends.
D-amino acid substitution: As mentioned earlier, replacing L-amino acids with their D-counterparts at specific positions can increase resistance to proteases. mdpi.com
Cyclization: Linking the N- and C-termini of the peptide can create a cyclic structure that is more constrained and often more resistant to enzymatic degradation than its linear counterpart.
Incorporation of unnatural amino acids: Introducing amino acids that are not naturally found in proteins can also hinder protease recognition and cleavage.
Synthetic Methodologies, Purification, and Analytical Characterization
Solid-Phase Peptide Synthesis Strategies and Optimization
Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides like Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser. nih.gov This technique involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. vaia.comgoogle.comlcms.cz The process consists of repeated cycles of deprotection, washing, coupling, and further washing steps. nih.govgoogle.com
Key Optimization Strategies for SPPS:
Resin and Linker Selection: The choice of resin, often polystyrene crosslinked with divinylbenzene, and the linker determines the C-terminal functional group of the final peptide. gyrosproteintechnologies.com For a peptide with a C-terminal serine, a Wang or similar acid-labile linker is appropriate to yield a C-terminal carboxylic acid upon cleavage.
Protecting Groups: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed. nih.gov The base-labile Fmoc group protects the Nα-amino group of the incoming amino acid, while acid-labile tert-butyl-based groups protect reactive side chains of amino acids like Arginine (Pbf or Pmc), Tyrosine (tBu), and Serine (tBu). nih.govgoogle.comnih.gov
Coupling Reagents: Activating agents are necessary to facilitate peptide bond formation. Common coupling reagents include carbodiimides like DIC (N,N'-diisopropylcarbodiimide) often used with an additive like Oxyma Pure, or uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.netresearchgate.net The choice of coupling reagent can significantly impact the efficiency of the synthesis, especially for sterically hindered couplings or sequences prone to aggregation. nih.govresearchgate.net
Minimizing Side Reactions: The presence of two Arginine residues in the sequence presents a specific challenge, as the bulky Pbf protecting group can lead to incomplete couplings. nih.govresearchgate.net Double coupling steps for Arginine residues are often implemented to ensure complete reaction. researchgate.net Furthermore, aggregation of the growing peptide chain can be problematic, particularly with hydrophobic residues. gyrosproteintechnologies.comnih.gov Optimization may involve using high-temperature synthesis, chaotropic salts, or pseudoproline dipeptides to disrupt secondary structures that lead to aggregation.
Table 1: Common Protecting Groups in Fmoc/tBu SPPS for Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser
| Amino Acid | Side Chain Protecting Group |
|---|---|
| Ala | None |
| Pro | None |
| Arg | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) |
| Leu | None |
| Phe | None |
| Tyr | tBu (tert-butyl) |
| Ser | tBu (tert-butyl) |
Advanced Purification Techniques (e.g., High-Performance Liquid Chromatography)
Following synthesis and cleavage from the resin, the crude peptide product is a mixture containing the desired full-length peptide along with impurities such as truncated or deletion sequences. lcms.czgyrosproteintechnologies.com Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary technique for purifying peptides like Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser. nih.govnih.govhplc.eu
In RP-HPLC, the peptide mixture is passed through a column packed with a hydrophobic stationary phase (e.g., C18 silica). hplc.euthermofisher.com Peptides are eluted using a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA). hplc.eunovoprolabs.com The peptides separate based on their hydrophobicity, with more hydrophobic peptides being retained longer on the column. nih.gov
Table 2: Typical RP-HPLC Parameters for Peptide Purification
| Parameter | Condition |
|---|---|
| Column | C18, wide-pore (300 Å) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA |
| Gradient | Linear gradient of increasing Mobile Phase B |
| Detection | UV absorbance at 214 nm and 280 nm |
The wide-pore (300 Å) stationary phase is crucial for accommodating the larger size of peptides compared to small molecules, allowing for better interaction and separation. hplc.eu Fractions are collected and analyzed for purity.
Spectroscopic and Chromatographic Methods for Purity and Identity Confirmation
To confirm the purity and identity of the synthesized and purified Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser, a combination of analytical techniques is employed.
Analytical RP-HPLC: This is used to assess the purity of the final product. gyrosproteintechnologies.com A sharp, single peak on the chromatogram indicates a high degree of purity. lcms.cz
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide. wmich.eduscienceopen.com The experimentally determined mass should match the calculated theoretical mass of the peptide. High-resolution mass spectrometry can further confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS): For unambiguous sequence confirmation, the peptide can be fragmented in the mass spectrometer, and the resulting fragment ions are analyzed to verify the amino acid sequence. scienceopen.comnih.gov
Amino Acid Analysis (AAA): This technique involves hydrolyzing the peptide into its constituent amino acids, which are then quantified. nih.gov The resulting amino acid ratios should be consistent with the expected sequence. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: While more complex, 1D and 2D NMR spectroscopy can provide detailed structural information and confirm the identity and conformation of the peptide in solution. uzh.chyoutube.com
Development of Isotopic Analogs for Mechanistic Studies
To investigate the mechanism of action and interaction of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser with its biological targets, isotopically labeled analogs can be synthesized. isotope.com Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) can be incorporated into specific amino acid residues during SPPS. isotope.comnih.gov
Methods for Isotopic Labeling:
Use of Labeled Amino Acids: Commercially available Fmoc-protected amino acids with uniform or site-specific isotopic labels can be used directly in SPPS. isotope.com For example, one could incorporate ¹³C₆,¹⁵N₄-Arginine or ¹³C₉,¹⁵N-Phenylalanine to probe the roles of these specific residues.
Deuteration: Deuterated analogs can be prepared by using deuterated amino acids or by performing deuteration reactions on the peptide. google.com These analogs are particularly useful in NMR studies to simplify complex spectra and in mass spectrometry to track metabolic pathways.
These isotopic analogs are invaluable tools for a variety of biophysical techniques:
NMR Spectroscopy: Isotopic labeling is essential for advanced NMR experiments that elucidate the three-dimensional structure and dynamics of the peptide and its complexes with receptors. nih.govnih.gov
Mass Spectrometry: Labeled peptides can be used as internal standards for accurate quantification in complex biological samples. nih.gov They are also used in hydrogen-deuterium exchange (HDX) mass spectrometry to study protein-ligand interactions and conformational changes. nih.gov
Advanced Research Methodologies and Experimental Models
Electrophysiological Recording Techniques
To investigate the effects of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser on neuronal excitability and synaptic transmission, several electrophysiological recording techniques are utilized. These methods allow for the direct measurement of electrical properties of individual neurons and neural circuits.
Intracellular Recording: This technique involves inserting a microelectrode into a single neuron to measure its membrane potential. It can be used to determine how the peptide affects the resting membrane potential, action potential firing, and synaptic potentials.
Voltage-Clamp: The voltage-clamp technique allows researchers to hold the membrane potential of a cell at a set level, enabling the measurement of ion currents flowing across the membrane. This is crucial for identifying the specific ion channels that may be modulated by Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser.
Patch-Clamp: A refinement of the voltage-clamp technique, the patch-clamp method allows for the study of single ion channel currents. By isolating a small "patch" of the cell membrane, the opening and closing of individual channels in response to the peptide can be observed, providing detailed insights into its molecular mechanism of action.
Biochemical and Cell-Based Assays for Signal Transduction Analysis
Understanding how Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser initiates cellular responses requires the use of biochemical and cell-based assays to analyze intracellular signaling pathways.
cAMP Measurement: Many peptides exert their effects by binding to G-protein coupled receptors (GPCRs), which can lead to changes in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Measuring cAMP levels in cells exposed to Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser can indicate whether the peptide signals through a cAMP-dependent pathway.
Protein Kinase Assays: Protein kinases are key enzymes in signal transduction that phosphorylate other proteins. Assays that measure the activity of specific protein kinases, such as Protein Kinase A (PKA) or Protein Kinase C (PKC), can reveal the downstream signaling cascades activated by the peptide.
Molecular Biology and Genetic Engineering Approaches
Molecular biology and genetic engineering provide powerful tools to study the molecular targets and synthesis of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser.
Gene Cloning: If the peptide is derived from a larger precursor protein, the gene encoding this precursor can be cloned and sequenced. This can provide information about the peptide's origin and regulation of its production. The genetic code is degenerate, meaning multiple codons can code for a single amino acid, which is a consideration in these studies. researchgate.net
RNA Interference (RNAi): RNAi can be used to specifically "silence" the expression of the gene encoding the peptide's precursor. By observing the functional consequences of this silencing, researchers can infer the physiological roles of the endogenous peptide.
Immunological Techniques for Localization and Quantification
Immunological techniques are essential for determining the anatomical distribution and concentration of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser within tissues.
Immunocytochemistry: This technique uses antibodies that specifically recognize Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser to visualize its location within cells and tissues. This can reveal which specific cell types synthesize and release the peptide.
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a quantitative method that uses antibodies to measure the concentration of the peptide in biological samples, such as tissue homogenates or bodily fluids. This is crucial for understanding the physiological and pathological variations in peptide levels. The specificity of the antibody is critical, as mutations in the protein sequence can affect antibody recognition. nih.gov
Ex Vivo and In Vitro Model Systems
To study the effects of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser in a controlled environment, various ex vivo and in vitro model systems are employed.
Isolated Ganglia: Nervous system ganglia can be dissected and maintained in a viable state outside the body. This preparation allows for the controlled application of the peptide and the recording of its effects on a relatively intact neural circuit.
Primary Neuronal Cultures: Neurons can be isolated from specific brain regions and grown in culture. These cultures provide a simplified system to study the direct effects of the peptide on neuronal survival, growth, and function, free from the complexities of the whole organism.
Mass Spectrometry-Based Peptidomics and Proteomics for Metabolic Profiling
Mass spectrometry is a powerful analytical technique for the identification and quantification of peptides in complex biological samples. nih.gov
Peptidomics: This approach aims to identify and quantify the complete set of peptides (the "peptidome") in a cell, tissue, or organism. nih.gov Mass spectrometry-based peptidomics can be used to discover novel peptides, including Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser, and to study how their levels change in response to different physiological or pathological conditions. nih.gov The technique can also be used to identify post-translational modifications, such as phosphorylation or sulfation, which can be difficult to distinguish due to similar mass changes. researchgate.net
Proteomics: In a broader sense, proteomics involves the large-scale study of proteins. Top-down proteomics allows for the characterization of intact proteins and their modifications, which can provide context for the origin of peptides like Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser from larger precursor proteins.
In Silico Modeling and Computational Approaches
Computational methods are increasingly used to predict the structure and function of peptides and their interactions with their molecular targets.
Biochemical Modifications and Interactions with Other Systems
Investigation of Post-Translational Modifications (e.g., Tyrosyl Nitration) and Their Functional Impact
Post-translational modifications (PTMs) are covalent processing events that alter the properties of a protein or peptide after its synthesis. nih.gov These modifications can dramatically influence the peptide's structure, function, localization, and interactions. nih.gov The amino acid sequence Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser contains several residues susceptible to common PTMs.
Tyrosyl Nitration: The presence of a tyrosine (Tyr) residue makes this peptide a potential substrate for nitration. Tyrosine nitration is an oxidative PTM where a nitro group (-NO₂) is added to one of the two equivalent ortho positions of the phenolic ring of tyrosine, forming 3-nitrotyrosine. nih.gov This modification is often considered a marker of "nitroxidative stress," a condition resulting from an imbalance between nitric oxide (•NO) signaling and pro-oxidant processes. nih.gov The addition of the bulky, electron-withdrawing nitro group can significantly alter the properties of the tyrosine residue, changing its pKa, redox potential, and hydrophobicity. nih.gov Functionally, this can lead to either a gain or loss of function, interfere with signaling pathways that depend on tyrosine phosphorylation, alter protein assembly, or even mark the protein for degradation. nih.gov
Other Potential Post-Translational Modifications: Beyond nitration, the constituent amino acids of this peptide are targets for other significant PTMs. nih.govnih.gov
Phosphorylation: This is one of the most common PTMs, involving the addition of a phosphate (B84403) group. nih.govyoutube.com The serine (Ser) and tyrosine (Tyr) residues in the peptide are primary targets for phosphorylation by kinases. nih.gov To a lesser extent, arginine (Arg) and proline (Pro) can also be phosphorylated. nih.govnih.gov Phosphorylation introduces a negative charge, which can induce major conformational changes, affecting protein-protein interactions and enzyme activity. youtube.com
Methylation: This modification involves the addition of a methyl group, most commonly to arginine (Arg) and lysine (B10760008) residues, although other amino acids like alanine (B10760859) (Ala) and proline (Pro) can also be methylated. nih.govnih.gov The two arginine residues in the peptide are prime candidates for methylation by protein arginine methyltransferases (PRMTs). nih.gov
Acetylation: The transfer of an acetyl group can occur on various amino acids, including the N-terminal alanine (Ala), arginine (Arg), and proline (Pro) present in the peptide. nih.gov
The functional impact of these PTMs on the Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser peptide would be context-dependent, influencing how it folds and interacts with its molecular partners in a research setting.
Table 1: Potential Post-Translational Modifications of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser
| Modification | Target Residue(s) in Peptide | Potential Functional Impact |
|---|---|---|
| Nitration | Tyrosine (Tyr) | Alters pKa, redox potential; may induce gain/loss of function; interferes with phosphorylation signaling. nih.gov |
| Phosphorylation | Serine (Ser), Tyrosine (Tyr), Arginine (Arg), Proline (Pro) | Induces conformational changes; regulates protein interactions and enzyme activity. nih.govnih.govyoutube.com |
| Methylation | Arginine (Arg), Alanine (Ala), Proline (Pro) | Affects protein-protein interactions and gene expression regulation (if part of a larger histone protein). nih.govnih.gov |
| Acetylation | Alanine (Ala), Arginine (Arg), Proline (Pro) | Can alter protein stability and interactions. nih.gov |
Interactions with Exogenous Compounds and Modulators of Peptidase Activity
The stability and degradation of the Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser peptide are governed by its interactions with peptidases, which are enzymes that cleave peptide bonds. oup.com The peptide's sequence contains multiple potential cleavage sites for various exopeptidases (which cleave from the ends) and endopeptidases (which cleave within the chain). oup.com
Peptidase Cleavage Sites:
Trypsin: This well-characterized endopeptidase specifically cleaves peptide chains at the carboxyl side of arginine (Arg) and lysine (Lys) residues. The peptide contains two arginine residues, making it highly susceptible to cleavage by trypsin, which would yield smaller fragments. expasy.org
Pepsin: This digestive protease preferentially cleaves after aromatic amino acids like phenylalanine (Phe) and tyrosine (Tyr), as well as leucine (B10760876) (Leu), all of which are present in the sequence. expasy.org Cleavage is most specific at a very low pH. expasy.org
Proline Endopeptidase: This enzyme specifically targets peptide bonds where proline (Pro) is the contributing amino acid, suggesting a potential cleavage point after the Pro at the second position. expasy.org
Modulators of peptidase activity can, therefore, indirectly affect the function and lifespan of this peptide. Exogenous compounds, including naturally derived or synthetic enzyme inhibitors, can block the action of peptidases like trypsin. By preventing cleavage, these inhibitors would prolong the existence of the intact Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser peptide, potentially enhancing its activity in a research system. Conversely, compounds that activate peptidases would accelerate its degradation.
Table 2: Potential Peptidase Cleavage Sites in Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser
| Peptidase | Target Residue(s) in Peptide | Potential Cleavage Products |
|---|---|---|
| Trypsin | Arginine (Arg) | Ala-Pro-Arg, Leu-Arg, Phe-Tyr-Ser |
| Pepsin | Phenylalanine (Phe), Tyrosine (Tyr), Leucine (Leu) | Various fragments depending on cleavage site (e.g., Ala-Pro-Arg-Leu-Arg-Phe, Tyr-Ser) |
| Proline Endopeptidase | Proline (Pro) | Ala-Pro, Arg-Leu-Arg-Phe-Tyr-Ser |
Potential for Interaction with Components of Mammalian Systems in a Research Context
In a research context, the primary structure of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser suggests several avenues for interaction with components of mammalian systems. The specific arrangement of its amino acids provides features that can be recognized by other biomolecules.
The peptide features two positively charged arginine (Arg) residues. Arginine is frequently involved in forming electrostatic interactions with negatively charged molecules, such as the phosphate backbone of DNA. nih.gov Clusters of arginine and aromatic residues (like Phe and Tyr) in proteins are known to be important motifs for protein-DNA recognition. nih.gov Therefore, this peptide could potentially interact with nucleic acids or acidic domains of proteins in experimental models.
Furthermore, the aromatic side chains of phenylalanine (Phe) and tyrosine (Tyr) can participate in cation-π interactions. researchgate.net This is a non-covalent molecular interaction between the electron-rich π system of an aromatic ring and an adjacent cation. researchgate.net In biological systems, the cation is often a protonated amine group on an agonist or another amino acid side chain, like arginine. researchgate.net These interactions are crucial for agonist binding in certain receptors. researchgate.net The presence of both aromatic residues and cationic arginine residues within the same short sequence suggests the potential for specific binding to molecular targets like receptors or enzyme active sites.
The combination of hydrophobic (Ala, Pro, Leu, Phe), polar (Ser, Tyr), and charged (Arg) residues gives the peptide an amphipathic character, which could facilitate interactions at membrane-water interfaces or with proteins that have complex binding pockets.
Future Research Avenues and Translational Perspectives
Elucidation of Novel Receptors and Downstream Effectors
A primary avenue for future research is the definitive identification and characterization of the receptors that bind Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser. While C-terminal fragments of NPY are known to preferentially interact with the Y2 receptor subtype, the precise affinity and signaling profile of this specific octapeptide remain to be fully elucidated. nih.gov
Future studies should aim to:
Conduct comprehensive binding assays: Utilize radioligand binding assays and surface plasmon resonance to determine the binding kinetics of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser with all known NPY receptor subtypes (Y1, Y2, Y4, Y5).
Investigate orphan receptors: Explore the possibility that this fragment may interact with currently uncharacterized orphan G-protein coupled receptors (GPCRs), a frontier in neuropeptide research. uran.ua
Map downstream signaling pathways: Once receptor interactions are confirmed, detailed investigation into the downstream signaling cascades is crucial. This includes assessing the modulation of adenylyl cyclase activity, intracellular calcium levels, and the activation of key protein kinases such as mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K). researchgate.netresearchgate.net Understanding these pathways is fundamental to deciphering the peptide's cellular effects.
Deeper Understanding of In Vivo Regulatory Networks and Behavioral Integration
The in vivo processing of NPY and the subsequent actions of its fragments are part of a complex regulatory network. The endopeptidase neprilysin (NEP) is known to cleave NPY into C-terminal fragments (CTFs). nih.gov Future research should focus on the specific conditions that favor the generation of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser and its physiological consequences.
Key research questions include:
What are the specific physiological or pathological conditions that upregulate the enzymatic activity leading to the production of this octapeptide?
How does the presence of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser influence the broader NPY system, including potential feedback mechanisms on NPY expression and release?
What are the specific behavioral outputs associated with the activity of this peptide? Studies on modified NPY fragments have shown impacts on spatial memory and learning, suggesting that Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser could have distinct cognitive effects. uran.ua
Exploration of Comparative Neuroendocrinology and Peptide Evolution
The NPY system is highly conserved across vertebrate evolution, suggesting fundamental physiological roles. pnas.orgnih.gov Studying the evolution of the C-terminal sequence of NPY can provide insights into the functional importance of this region.
Future comparative studies could involve:
Sequence analysis across species: Comparing the C-terminal sequences of NPY from a wide range of vertebrates to identify conserved motifs and variations. The high degree of conservation in the NPY precursor's C-terminal extension suggests its functional significance. pnas.org
Functional studies in different animal models: Investigating the effects of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser or its species-specific analogues in diverse animal models to understand the evolutionary conservation of its function. The NPY system is present in both protostomes and deuterostomes, indicating its ancient origins. nih.gov
Development of Novel Research Tools and Methodologies
Advancements in research methodologies are critical for dissecting the specific functions of peptide fragments like Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser.
Future developments should include:
Specific antibodies: Generating highly specific antibodies that can distinguish Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser from full-length NPY and other fragments is essential for its accurate detection and quantification in tissues and fluids.
Advanced mass spectrometry techniques: Employing sophisticated mass spectrometry methods will be crucial for identifying and quantifying endogenous levels of this octapeptide in different brain regions and under various physiological states. nih.govnih.gov
Novel biosensors: The development of genetically encoded fluorescent biosensors, such as GRAB sensors, for specific NPY fragments would enable the real-time visualization of their release and dynamics in living cells and neural circuits. frontiersin.org
Peptidomimetics and stabilized analogues: Synthesizing modified versions of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser with improved stability and bioavailability will be invaluable for in vivo studies to probe its physiological roles.
Identification of Research Gaps and Emerging Directions in Peptide Science
The study of short, bioactive peptides derived from larger precursor proteins is a rapidly emerging area of peptide science. mdpi.com For Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser, several research gaps need to be addressed.
Key Research Gaps:
| Research Gap | Description |
| Specific Receptor Pharmacology | The precise receptor binding profile and downstream signaling pathways for this exact octapeptide are largely unknown. |
| Endogenous Production and Regulation | The specific enzymatic processes and physiological triggers for the in vivo generation of Ala-Pro-Arg-Leu-Arg-Phe-Tyr-Ser have not been characterized. |
| Blood-Brain Barrier Permeability | It is unknown whether this peptide can cross the blood-brain barrier, which has significant implications for its potential as a therapeutic agent. |
| Distinct Physiological Functions | While neuroprotective effects are suggested for NPY C-terminal fragments in general, the specific, and potentially unique, physiological roles of this octapeptide are yet to be defined. |
Emerging Directions:
The field is moving towards understanding the "peptide confetti" that results from the processing of large neuropeptides and attributing specific functions to each fragment. The neuroprotective potential of NPY C-terminal fragments in the context of neurodegenerative diseases like Alzheimer's is a particularly promising area of investigation. nih.govnih.gov Future work will likely focus on the therapeutic application of these short peptides, leveraging their potential for greater specificity and reduced side effects compared to their parent molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
